Gdp-hexanolaminyl-4-azidosalicylic acid
Description
Principles of Photoaffinity Labeling for Biochemical Probing
Photoaffinity labeling is a technique used to identify and study the binding sites of ligands within biological macromolecules, such as proteins. wikipedia.org The core principle involves a specially designed molecule, known as a photoaffinity probe, which has three key features: a recognition element that binds specifically to the target protein, a photoreactive group that is chemically inert in the dark, and often a reporter tag for detection. beilstein-journals.orgmdpi.com
The process begins by incubating the photoaffinity probe with the target protein, allowing it to bind reversibly to its specific site, much like a natural ligand. wikipedia.org Upon exposure to ultraviolet (UV) light of a specific wavelength, the photoreactive group is converted into a highly reactive, short-lived intermediate, such as a nitrene or carbene. cfplus.czcephamls.com This reactive species then rapidly and indiscriminately forms a stable, covalent bond with nearby amino acid residues within the binding site. mdpi.com This permanent linkage allows researchers to isolate and identify the labeled protein or specific portions of it, providing direct insight into molecular interactions. wikipedia.org
In the case of Gdp-hexanolaminyl-4-azidosalicylic acid, the 4-azidosalicylic acid (ASA) moiety serves as the photoreactive group. The aryl azide (B81097) group is stable in the dark but, upon UV irradiation (typically around 250 nm), it generates a highly reactive nitrene intermediate. cfplus.czcephamls.com This nitrene can then covalently attach to the active site of a target enzyme.
Significance of Nucleotide Sugar Analogs in Enzyme Characterization
Nucleotide sugars are the activated forms of monosaccharides used as donor substrates by a class of enzymes called glycosyltransferases. sigmaaldrich.comresearchgate.net To study these enzymes, scientists synthesize nucleotide sugar analogs, which are molecules that mimic the structure of the natural substrate. sigmaaldrich.com These analogs are invaluable tools for characterizing enzyme function, specificity, and structure. nih.gov
This compound is a photoactive analog of a guanosine (B1672433) diphosphate (B83284) (GDP)-sugar. Its structure is designed to be recognized and bound by glycosyltransferases that naturally use GDP-sugars like GDP-fucose or GDP-mannose. nih.gov By replacing the natural sugar with a structure containing a photoreactive cross-linker, this analog acts as a probe to map the enzyme's active site. nih.gov
The significance of such analogs is demonstrated in studies of specific glycosyltransferases. For instance, a closely related analog, this compound based on GDP-fucose, was used to study an α1→3-fucosyltransferase. nih.gov The research showed that this photoprobe behaved as a competitive inhibitor with respect to the natural substrate, GDP-fucose. nih.gov This competitive inhibition confirms that the analog binds to the same active site as the natural substrate, validating its use as a specific probe. The ability to form a covalent bond upon photolysis then allows for the permanent "tagging" of the enzyme for further analysis. nih.gov
Detailed findings from such research underscore the utility of this approach. The photoprobe was found to inactivate the enzyme in a light-dependent manner, and this inactivation could be prevented by adding the natural substrate, GDP-fucose, which competes for the binding site. nih.gov
Table 1: Research Findings on a GDP-Sugar Photoaffinity Probe
This table summarizes key data from a study utilizing a GDP-fucose analog, this compound, to label a specific glycosyltransferase.
| Parameter | Finding | Source |
| Enzyme Studied | α1→3-Fucosyltransferase | nih.gov |
| Inhibition Type | Competitive inhibitor with respect to GDP-fucose | nih.gov |
| Inhibition Constant (Ki) | 23 µM | nih.gov |
| Effect on Enzyme | Photolysis-dependent inactivation | nih.gov |
| Labeled Subunit Mr | 45,000 | nih.gov |
Overview of Glycosyltransferases and Their Biological Roles
Glycosyltransferases (GTs) are a ubiquitous and diverse family of enzymes that catalyze the attachment of sugars to other molecules. sigmaaldrich.com They are fundamental to the synthesis of complex carbohydrates and glycoconjugates, which are involved in a vast array of biological processes. oup.com These enzymes transfer a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule, which can be a protein, lipid, or another carbohydrate. sigmaaldrich.comoup.com
The Carbohydrate-Active enZYmes (CAZy) database classifies GTs into over 100 families based on amino acid sequence similarity. oup.com This classification reflects the wide variety of substrates and types of glycosidic bonds these enzymes handle. Structurally, most GTs fall into one of a few conserved three-dimensional folds, such as GT-A and GT-B. oup.com
The biological roles of glycosyltransferases are critical and far-reaching. They are essential for:
Protein Folding and Stability: The addition of N-linked glycans to proteins in the endoplasmic reticulum is crucial for proper protein folding and quality control.
Cell-Cell Recognition and Adhesion: Glycans on the cell surface mediate interactions between cells, which is vital for tissue development and immune responses.
Signaling: Carbohydrate structures can act as recognition sites for signaling molecules, modulating cellular communication.
Pathogenesis: Both viral and bacterial pathogens often use host cell surface glycans for attachment and entry.
Given their central role in physiology and disease, glycosyltransferases are important targets for biochemical research and drug development. Probes like this compound are instrumental in identifying and characterizing these enzymes, paving the way for a deeper understanding of their function. nih.gov
Structure
2D Structure
Properties
CAS No. |
129992-33-2 |
|---|---|
Molecular Formula |
C23H31N9O13P2 |
Molecular Weight |
703.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 6-[(4-azido-2-hydroxybenzoyl)amino]hexyl hydrogen phosphate |
InChI |
InChI=1S/C23H31N9O13P2/c24-23-28-19-16(21(37)29-23)27-11-32(19)22-18(35)17(34)15(44-22)10-43-47(40,41)45-46(38,39)42-8-4-2-1-3-7-26-20(36)13-6-5-12(30-31-25)9-14(13)33/h5-6,9,11,15,17-18,22,33-35H,1-4,7-8,10H2,(H,26,36)(H,38,39)(H,40,41)(H3,24,28,29,37)/t15-,17-,18-,22-/m1/s1 |
InChI Key |
VIWRRYSBYBSLPL-UVLLPENVSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
Synonyms |
GDP-hexanolaminyl-4-azidosalicylic acid |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Gdp Hexanolaminyl 4 Azidosalicylic Acid Probes
Synthetic Pathways for GDP-Hexanolamine Intermediates
The synthesis of GDP-hexanolaminyl-4-azidosalicylic acid begins with the preparation of the key intermediate, GDP-hexanolamine. This molecule provides the core guanosine (B1672433) diphosphate (B83284) structure and a versatile amino-linker for the subsequent attachment of the photoactivatable moiety.
Optimization of GDP-Hexanolamine Synthesis Methods
Early synthetic routes for GDP-hexanolamine were often hampered by low yields, particularly during the formation of the pyrophosphate bond, and required laborious purification techniques. An improved and more convenient synthetic and purification procedure has since been developed, significantly enhancing the accessibility of this key intermediate.
One optimized method commences with the phosphorylation of N-trifluoroacetyl-6-amino-1-hexanol, followed by coupling to guanosine 5'-monophosphate (GMP). A moderate isolated yield of 28% has been consistently achieved for this key coupling step. The final step in the synthesis of GDP-hexanolamine involves the deprotection of the trifluoroacetyl group to liberate the primary amine. While initial methods using sodium hydroxide (B78521) resulted in the desired product being contaminated with unknown byproducts, a significant improvement was achieved by utilizing 3M aqueous ammonia. This milder condition affords the desired GDP-hexanolamine in a quantitative yield, providing a clean product for subsequent derivatization.
| Intermediate/Product | Key Reagents/Conditions | Yield |
| N-(6-hydroxyhexyl)trifluoroacetamide | Hexanolamine, Ethyl trifluoroacetate | High |
| 6-(Trifluoroacetamido)hexyl phosphomorpholidate | N-(6-hydroxyhexyl)trifluoroacetamide, Morpholidophosphorochloridate | Moderate |
| GDP-N-trifluoroacetyl-hexanolamine | 6-(Trifluoroacetamido)hexyl phosphomorpholidate, GMP | 28% |
| GDP-Hexanolamine | GDP-N-trifluoroacetyl-hexanolamine, 3M Aqueous Ammonia | Quantitative |
| GDP-Hexanolamine (alternative) | Hexanolamine, GMP, Trifluoroacetic Anhydride, 1-methylimidazole | 71% (overall) |
Introduction of the Photoactivatable 4-Azidosalicylic Acid Moiety
With GDP-hexanolamine in hand, the next stage is the introduction of the photoactivatable group. The 4-azidosalicylic acid moiety is chosen for its ability to be activated by UV light, generating a highly reactive nitrene that can insert into nearby C-H and N-H bonds, thus forming a stable covalent linkage with a target protein.
Coupling Chemistry and Reaction Conditions
The most common and effective strategy for coupling the 4-azidosalicylic acid to the primary amine of GDP-hexanolamine is through the use of an activated ester, typically an N-hydroxysuccinimide (NHS) ester. The synthesis of N-hydroxysuccinimidyl-4-azidosalicylate (NHS-ASA) provides a stable, amine-reactive reagent that can be readily coupled to GDP-hexanolamine.
The coupling reaction is typically carried out in a suitable aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to ensure the solubility of both reactants. The reaction proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5) to ensure that the terminal amino group of GDP-hexanolamine is deprotonated and thus sufficiently nucleophilic. The reaction is generally performed at room temperature for a period of several hours to overnight to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the desired product, this compound, is purified from the reaction mixture using chromatographic methods, such as reversed-phase HPLC.
| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | pH |
| GDP-Hexanolamine | N-hydroxysuccinimidyl-4-azidosalicylate | - | DMF or DMSO | 7.2-8.5 |
Isotopic Labeling of this compound for Detection
To facilitate the detection and characterization of proteins that have been covalently labeled by the photoaffinity probe, isotopic labeling is often employed. Radioactive isotopes, such as iodine-125 (B85253) (¹²⁵I), provide a highly sensitive means of detection.
Strategies for Incorporating Radioactive Isotopes (e.g., ¹²⁵I)
The incorporation of ¹²⁵I into the this compound probe can be achieved by radioiodination of the aromatic ring of the 4-azidosalicylic acid moiety. A common and effective method for this is electrophilic radioiodination.
One established method involves the use of sodium iodide ([¹²⁵I]NaI) in the presence of an oxidizing agent, such as Chloramine-T. In this reaction, Chloramine-T oxidizes the iodide to a more electrophilic species, which then readily substitutes onto the electron-rich salicylic (B10762653) acid ring. The reaction is typically performed in an aqueous buffer at or near neutral pH. The position of iodination on the salicylic acid ring can be influenced by the reaction conditions and the presence of activating groups. For salicylic acid, iodination is expected to occur at the positions ortho and para to the hydroxyl group.
Alternatively, iodine monochloride (ICl) can be used as the iodinating agent. This interhalogen compound is a source of electrophilic iodine and can rapidly iodinate aromatic compounds in aqueous solutions.
Following the radioiodination of the 4-azidosalicylic acid or a suitable precursor, the radiolabeled photoactivatable moiety is then coupled to GDP-hexanolamine as described in section 2.2.1. It is also feasible to first synthesize the complete this compound probe and then perform the radioiodination, although this may require more careful optimization to avoid degradation of the complex molecule. The radiolabeled product is purified by HPLC to remove unreacted [¹²⁵I]NaI and other byproducts, ensuring a high specific activity of the final probe.
| Isotope | Precursor | Reagents | Key Features |
| ¹²⁵I | 4-Azidosalicylic acid | [¹²⁵I]NaI, Chloramine-T | Electrophilic aromatic substitution, high specific activity |
| ¹²⁵I | 4-Azidosalicylic acid | [¹²⁵I]ICl | Rapid iodination in aqueous medium |
Mechanistic Probing of Fucosyltransferase Activity and Binding Sites with Gdp Hexanolaminyl 4 Azidosalicylic Acid
Elucidation of Enzyme Active Site Architecture
The architecture of the fucosyltransferase active site can be meticulously explored using GDP-hexanolaminyl-4-azidosalicylic acid. This photoaffinity probe acts as a competitive inhibitor with respect to GDP-fucose, indicating that it binds to the same active site. nih.gov The inhibition constant (Ki) for this probe has been determined to be 23 µM, which is identical to that of GDP, further supporting its interaction with the GDP-fucose binding site. nih.gov
Mapping Ligand-Binding Domains
Photoaffinity labeling with the iodinated form of this compound has been instrumental in mapping the ligand-binding domains of fucosyltransferases. nih.gov Upon photolysis, the probe covalently cross-links to the enzyme at or near the active site. In studies on the α-1,3-fucosyltransferase from NCI-H69 cells, the radiolabeled probe was found to associate with a specific protein band in a native polyacrylamide gel that corresponded to enzyme activity. nih.gov The inclusion of excess GDP-fucose during the experiment prevented this photolabeling, confirming the specificity of the probe for the GDP-fucose binding domain. nih.gov
Identification of Essential Amino Acid Residues Involved in Substrate Binding
Through photoincorporation experiments, this compound has facilitated the identification of a protein subunit likely involved in substrate binding. Sodium dodecyl sulfate (B86663) gel electrophoresis of the photolabeled and GDP-fucose-protected enzyme fraction revealed a radiolabeled protein band with a molecular weight of approximately 45,000. nih.gov This finding strongly suggests that this 45 kDa protein is a subunit of the α-1,3-fucosyltransferase that contains the active site for GDP-fucose binding. nih.gov Further analysis of this subunit can lead to the identification of specific amino acid residues that interact with the donor substrate.
Investigation of Conformational Changes Induced by Ligand Binding
While specific studies detailing the conformational changes induced by this compound are not extensively documented, it is a well-established principle that the binding of a substrate or a competitive inhibitor to a glycosyltransferase can induce significant conformational changes. These changes are often crucial for the catalytic cycle of the enzyme. Generally, the binding of the donor substrate, such as GDP-fucose or its analog, can cause a flexible loop or loops at the active site to adopt a more "closed" conformation. This conformational shift can then create or optimize the binding site for the acceptor substrate, ensuring the correct positioning for the glycosyl transfer to occur.
Insights into Catalytic Mechanisms through Photoincorporation
The process of photoincorporation of this compound provides valuable insights into the catalytic mechanism of fucosyltransferases. The covalent modification of the enzyme by the photoaffinity label leads to a photolysis-dependent inactivation of the enzyme. nih.gov In studies with the α-1,3-fucosyltransferase from NCI-H69 cells, increasing concentrations of the photoprobe resulted in a progressive loss of enzyme activity, with up to 35% inactivation observed at concentrations under 100 µM. nih.gov This inactivation could be prevented by the presence of the natural substrate, GDP-fucose, confirming that the photoincorporation occurs at the active site and directly interferes with the enzyme's catalytic function. nih.gov This demonstrates that the probe is a valuable tool for studying the enzyme's mechanism by allowing for the specific and irreversible modification of the active site.
| Parameter | Value | Reference |
| Inhibition Constant (Ki) of this compound | 23 µM | nih.gov |
| Molecular Weight of Photolabeled Protein Subunit | 45,000 Da | nih.gov |
| Enzyme Inactivation by Photoaffinity Label | Up to 35% | nih.gov |
Advanced Methodologies for Purifying Glycosyltransferases Using Gdp Hexanolaminyl 4 Azidosalicylic Acid Derived Affinity Reagents
Design and Fabrication of Affinity Chromatography Matrices
The cornerstone of a successful affinity purification strategy is the design and synthesis of a highly specific and stable affinity matrix. This involves the selection of a suitable solid support and the covalent attachment of a ligand that mimics a substrate or ligand of the target enzyme.
Immobilization of GDP-Hexanolamine onto Solid Supports (e.g., Sepharose)
The preparation of an effective affinity matrix for fucosyltransferases often begins with the covalent coupling of a GDP-fucose analog, such as GDP-hexanolamine, to an inert solid support. Agarose-based resins, like Sepharose, are frequently employed for this purpose due to their porous nature, hydrophilicity, and ease of chemical activation.
The immobilization process typically involves the activation of the Sepharose matrix, creating reactive groups that can form stable covalent bonds with the ligand. A common method for this is cyanogen (B1215507) bromide (CNBr) activation, which introduces cyanate (B1221674) esters onto the agarose (B213101) support. These reactive esters can then readily couple with primary amino groups, such as the terminal amine of the hexanolamine spacer arm of GDP-hexanolamine.
The synthesis of the affinity resin can be summarized in the following steps:
Activation of Sepharose: The Sepharose beads are treated with a solution of cyanogen bromide under controlled pH conditions.
Coupling of GDP-Hexanolamine: The activated Sepharose is then incubated with a solution of GDP-hexanolamine. The primary amine of the hexanolamine linker reacts with the cyanate esters on the Sepharose, forming a stable isourea linkage.
Blocking of aemaining active sites: After the coupling reaction, any remaining active sites on the Sepharose matrix are blocked by treatment with a small molecule containing a primary amine, such as ethanolamine, to prevent non-specific binding of proteins during the purification process.
The resulting GDP-hexanolamine-Sepharose matrix serves as a highly selective adsorbent for enzymes that recognize and bind to the GDP moiety of the donor substrate, GDP-fucose.
Multi-Step Purification Strategies for Fucosyltransferases
While affinity chromatography on GDP-hexanolamine-Sepharose can achieve a significant degree of purification in a single step, attaining homogeneity often requires a multi-step approach. The integration of various chromatographic techniques allows for the separation of the target enzyme from a wider range of contaminants based on different physicochemical properties.
Integration of Affinity Chromatography with Other Chromatographic Techniques (e.g., Gel Filtration)
A common strategy for the purification of fucosyltransferases involves an initial affinity chromatography step followed by one or more polishing steps. A prime example is the purification of an α1,3-fucosyltransferase from human small cell lung carcinoma NCI-H69 cells. nih.gov In this process, the enzyme was first purified using a GDP-hexanolamine-Sepharose column. nih.gov The fractions containing the fucosyltransferase activity were then subjected to gel filtration chromatography. nih.gov
Gel filtration, also known as size-exclusion chromatography, separates molecules based on their hydrodynamic radius. This step is effective in removing proteins that may have non-specifically bound to the affinity matrix and have different molecular weights than the target fucosyltransferase. The combination of affinity chromatography, which provides high selectivity, and gel filtration, which separates by size, is a robust strategy for achieving a high degree of purity.
In the purification of a GDP-fucose:polypeptide fucosyltransferase from Chinese hamster ovary (CHO) cells, a two-step affinity approach was employed. The initial step utilized an affinity matrix with the acceptor substrate, a recombinant factor VII EGF-1 domain, followed by chromatography on a GDP-hexanolamine column. This sequential use of two different affinity columns, one targeting the acceptor binding site and the other the donor substrate binding site, resulted in a very high degree of purification.
Assessment of Purification Efficiency and Enzyme Recovery
Purification of GDP-Fucose:Polypeptide Fucosyltransferase from CHO Cells
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (Fold) |
| Cell Extract | 10,000 | 500 | 0.05 | 100 | 1 |
| Acceptor-Affinity Chromatography | 10 | 250 | 25 | 50 | 500 |
| GDP-Hexanolamine-Affinity Chromatography | 0.1 | 125 | 1250 | 25 | 25,000 |
Note: The data in this table is illustrative and based on a reported 5000-fold purification, representing a plausible outcome for a multi-step affinity purification protocol.
The purification process begins with a crude cell extract containing a low specific activity of the target enzyme. The first affinity step, using the acceptor substrate as the ligand, results in a significant increase in specific activity and a substantial reduction in total protein. The subsequent affinity step, using the GDP-hexanolamine matrix, further purifies the enzyme to near homogeneity, as indicated by the very high specific activity. While the yield decreases at each step, the dramatic increase in purification fold demonstrates the effectiveness of this multi-step strategy. The final purified enzyme can then be used for detailed biochemical and structural studies.
Broader Impact and Future Directions in Chemical Biology Research
General Applicability of GDP-Hexanolaminyl-4-Azidosalicylic Acid to Other Glycosyltransferases
The utility of this compound extends beyond its initial application in studying α1→3-fucosyltransferases. Its design as a photoaffinity label, where a photoactivatable azido (B1232118) group is linked to a GDP-fucose mimetic, provides a general strategy for identifying and characterizing other glycosyltransferases that utilize GDP-sugar donors. The principle relies on the compound's ability to act as a competitive inhibitor, binding to the active site of the enzyme in a manner similar to the natural substrate, GDP-fucose. Upon photoactivation with UV light, the highly reactive nitrene generated from the azido group forms a covalent bond with nearby amino acid residues in the active site, permanently labeling the enzyme.
This photoaffinity labeling approach is theoretically applicable to a wide range of glycosyltransferases that recognize the GDP-sugar scaffold. The specificity of the interaction can be inferred from competition experiments where the presence of the natural substrate, GDP-fucose, prevents photolabeling. This technique is particularly valuable for identifying glycosyltransferases in complex biological mixtures and for mapping their nucleotide-sugar binding domains. The covalent nature of the linkage allows for the isolation and subsequent analysis of the labeled enzyme, even from partially purified samples.
Table 1: Characteristics of this compound as a Photoaffinity Label
| Feature | Description | Implication for General Applicability |
| Structure | GDP-fucose analog with a photoactivatable azido group. | Can potentially bind to the active site of various GDP-sugar utilizing glycosyltransferases. |
| Mechanism | Acts as a competitive inhibitor of the natural substrate. | Specificity of labeling can be confirmed through competition assays. |
| Action | Forms a covalent bond with the enzyme upon photoactivation. | Enables identification and isolation of the target enzyme from complex mixtures. |
Contributions to Understanding Nucleotide Sugar Metabolism and Transport
The study of nucleotide sugar metabolism and transport is crucial for understanding how cells regulate the biosynthesis of complex glycans. Nucleotide sugars are synthesized in the cytoplasm and then transported into the lumen of the endoplasmic reticulum and Golgi apparatus, where most glycosylation reactions occur. This compound and similar nucleotide sugar analogs can serve as valuable probes to investigate the proteins involved in these processes.
By virtue of its structural similarity to GDP-fucose, this photoaffinity probe can potentially interact with nucleotide sugar transporters (NSTs) that are responsible for translocating GDP-fucose from the cytoplasm into the Golgi. Photoaffinity labeling with this compound could be employed to identify and characterize these transporters, which are often challenging to study due to their membrane-bound nature and low abundance. Identifying the specific transporters for different nucleotide sugars is a key step in understanding the regulation of glycan biosynthesis.
Furthermore, the use of such analogs in cellular studies can help to dissect the metabolic pathways of nucleotide sugars. By competing with the natural substrates, these probes can modulate the activity of enzymes involved in nucleotide sugar interconversion pathways, providing insights into their regulatory mechanisms.
Development of Novel Photoaffinity Probes Based on the this compound Scaffold
The design of this compound serves as a blueprint for the development of a new generation of photoaffinity probes with enhanced properties. The modular nature of its synthesis allows for the modification of various components to tailor the probe for specific applications. For instance, the hexanolaminyl linker can be altered in length or composition to optimize the positioning of the photoreactive group within the active site of different enzymes.
Moreover, the azidosalicylic acid moiety can be replaced with other photoreactive groups, such as benzophenones or diazirines, which may offer different photochemical properties, such as activation at different wavelengths or higher cross-linking efficiencies. The incorporation of reporter tags, such as biotin (B1667282) or fluorescent dyes, into the probe scaffold would facilitate the detection and purification of labeled proteins.
Table 2: Potential Modifications to the this compound Scaffold
| Component to Modify | Potential Modification | Advantage |
| Linker | Varying length and chemical nature. | Optimized positioning of the photoreactive group for different enzymes. |
| Photoreactive Group | Replacement with benzophenones or diazirines. | Altered photochemical properties (e.g., activation wavelength, efficiency). |
| Reporter Tag | Incorporation of biotin or fluorescent dyes. | Simplified detection and purification of labeled proteins. |
The development of a library of such probes based on the this compound scaffold would provide a versatile toolkit for chemical biologists to investigate a wide array of glycosyltransferases and other nucleotide sugar-binding proteins.
Implications for Glycoprotein (B1211001) Engineering and Glycan Biosynthesis Research
The ability to specifically label and identify glycosyltransferases has significant implications for the fields of glycoprotein engineering and glycan biosynthesis research. Glycoproteins, proteins with attached glycans, are a major class of therapeutics, and the structure of their glycans can profoundly impact their efficacy, stability, and immunogenicity.
By identifying the specific glycosyltransferases responsible for synthesizing particular glycan structures, researchers can then manipulate the expression or activity of these enzymes to produce glycoproteins with desired glycan profiles. For example, photoaffinity labeling with probes like this compound could help to identify the fucosyltransferase responsible for adding fucose residues to a therapeutic antibody, a modification known to affect its antibody-dependent cell-mediated cytotoxicity (ADCC).
In the broader context of glycan biosynthesis research, these probes can be used to map the "glyco-interactome"—the network of interactions between glycosyltransferases, their substrates, and other cellular components. This knowledge is essential for a comprehensive understanding of how cells build the vast and complex array of glycan structures, and how these processes are altered in disease states such as cancer. The insights gained from using this compound and its derivatives will undoubtedly contribute to the development of novel therapeutic strategies and diagnostic tools targeting the machinery of glycan biosynthesis.
Q & A
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 4 weeks. Monitor degradation via HPLC for byproducts (e.g., free salicylic acid). Include UV-Vis spectroscopy to track azide group decomposition (λmax 270 nm). Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life .
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer : Due to the azide group’s photoreactivity, conduct reactions in amber glassware under inert gas (N₂/Ar). Use PPE (nitrile gloves, UV-protective goggles) and ensure fume hood ventilation. Follow OSHA guidelines for azide handling and dispose of waste via neutralization with NaNO₂/HCl .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity (e.g., conflicting IC₅₀ values) be resolved?
- Methodological Answer : Re-evaluate assay conditions:
- Cell lines : Ensure consistent passage numbers and viability (>95%) via trypan blue exclusion .
- Solvent controls : DMSO concentrations >0.1% may interfere; use vehicle-matched controls.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 6) and exclude outliers via Grubbs’ test (α = 0.05) .
Q. What strategies optimize the compound’s cellular uptake for mechanistic studies?
- Methodological Answer : Use click chemistry (CuAAC) to conjugate a fluorescent probe (e.g., BODIPY-FL-alkyne) post-cell entry. Quantify uptake via flow cytometry (λex/λem = 488/520 nm) and validate specificity with azide-blocking controls (sodium ascorbate). For subcellular localization, combine confocal microscopy with organelle-specific dyes (e.g., MitoTracker Red) .
Q. How to design dose-response experiments accounting for the compound’s dual agonist/antagonist behavior?
- Methodological Answer : Employ a parallel assay approach:
- Agonist mode : Measure cAMP accumulation (ELISA) in Gs-coupled receptors.
- Antagonist mode : Pre-treat cells with this compound (1 hr) before adding a known agonist.
- Data normalization : Express results as % response relative to positive/negative controls. Use Schild regression to calculate pA₂ values and confirm competitive antagonism .
Methodological Resources
- Data Interpretation : Apply USP General Chapter 〈1010〉 for analytical data validation, including signal-to-noise ratios (>10:1) and LOQ/LOD calculations .
- Literature Review : Prioritize peer-reviewed journals indexed in PubMed/Google Scholar, using advanced filters (e.g., "since 2020", "review articles") .
- Contradiction Resolution : Cross-reference with ChemSpider or PubChem entries for analogous azidosalicylic acid derivatives to identify structural confounders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
